molecular formula C8H6FNO2 B595811 4-Amino-6-fluoroisobenzofuran-1(3H)-one CAS No. 1207453-91-5

4-Amino-6-fluoroisobenzofuran-1(3H)-one

Cat. No. B595811
M. Wt: 167.139
InChI Key: DSZCXDVJAIFZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-fluoroisobenzofuran-1(3H)-one, also known as 4-Amino-6-fluorobenzofuran-1(3H)-one, is a heterocyclic organic compound that is composed of a benzofuran ring with a fluorine atom at the 6-position and an amine group at the 4-position. It is a versatile compound that has been used in a variety of scientific research applications, such as drug synthesis, biochemistry, and pharmacology.

Scientific Research Applications

  • Anticancer Properties :

    • Fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, demonstrated potent cytotoxicity in vitro against sensitive human breast cancer cell lines. This was observed without significant activity against prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001).
  • Antifungal Activity :

    • Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, related to 4-Amino-6-fluoroisobenzofuran-1(3H)-one, showed significant antifungal activities. These compounds demonstrated high inhibitory effects on various fungi and altered the permeability of fungal cell membranes (Xu et al., 2007).
  • Pharmaceutical Development :

    • A study on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups, which includes derivatives of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, revealed moderate anticancer activity in vitro (Song et al., 2005).
    • The development of a novel optical chemosensor for selective Fe3+ detection, based on derivatives of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, demonstrates its potential application in environmental and biological analysis (Saleem et al., 2015).
    • Investigations into the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, a derivative, provide insights into its antioxidant activity and DNA binding properties. This suggests potential applications in biochemistry and pharmacology (Yılmaz et al., 2020).

properties

IUPAC Name

4-amino-6-fluoro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCXDVJAIFZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2N)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736699
Record name 4-Amino-6-fluoro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-fluoroisobenzofuran-1(3H)-one

CAS RN

1207453-91-5
Record name 4-Amino-6-fluoro-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207453-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-fluoro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-fluoro-4-nitroisobenzofuran-1(3H)-one (9.6 g, 48.7 mmol) and Pd/C (10%, 1 g) in EtOAc (300 mL) was stirred at 25° C. under 1 atmosphere of hydrogen for 12 hr. TLC (petroleum ether/EtOAc=2:1) showed the reaction was complete. The mixture was filtered, and the cake was washed with EtOAc (100 mL×3). The filtrate was concentrated to give 4-amino-6-fluoroisobenzofuran-1(3H)-one (7.5 g, yield 92%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 3.85 (br s, 2H), 5.14-5.15 (d, 2H), 6.62-6.65 (dd, 1H), 6.98-7.00 (dd, 1H); LC-MS (ESI) m/z: 168 (M+1)+.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
3
Citations
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …
B Wang, D Chu, Y Feng, Y Shen… - Journal of Medicinal …, 2016 - ACS Publications
We discovered and developed a novel series of tetrahydropyridophthlazinones as poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors. Lead optimization led to the identification of (…
Number of citations: 145 pubs.acs.org
LA McPherson, Y Shen, JM Ford - Cancer letters, 2014 - Elsevier
Some colorectal cancers (CRC) display microsatellite instability (MSI) leading to mutations in genes such as MRE11. The aim of this study was to determine whether MSI or MRE11 …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.